molecular formula C3H7IO2S B6148249 1-iodo-2-methanesulfonylethane CAS No. 200720-58-7

1-iodo-2-methanesulfonylethane

Cat. No.: B6148249
CAS No.: 200720-58-7
M. Wt: 234.06 g/mol
InChI Key: MNZXVIVVEANNOZ-UHFFFAOYSA-N
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Description

1-Iodo-2-methanesulfonylethane (C₃H₇IO₂S) is an organoiodine compound featuring a methanesulfonyl (CH₃SO₂-) group and an iodine atom on adjacent carbons of an ethane backbone. The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the iodine, which acts as a versatile leaving group. This structural duality makes the compound valuable in nucleophilic substitution reactions, cross-coupling chemistry, and as a synthetic intermediate in pharmaceuticals and agrochemicals. However, direct references to this compound are absent in the provided evidence, necessitating inferences from structurally or functionally related analogs.

Properties

CAS No.

200720-58-7

Molecular Formula

C3H7IO2S

Molecular Weight

234.06 g/mol

IUPAC Name

1-iodo-2-methylsulfonylethane

InChI

InChI=1S/C3H7IO2S/c1-7(5,6)3-2-4/h2-3H2,1H3

InChI Key

MNZXVIVVEANNOZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCI

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methanesulfonylethane can be synthesized through several methods. One common approach involves the reaction of ethylene with methanesulfonyl chloride in the presence of a base, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination step.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methanesulfonylethane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. Conditions often involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are employed, typically under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in the presence of an inert atmosphere.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Major products are sulfone derivatives.

    Reduction Reactions: Products include sulfides and other reduced forms.

Scientific Research Applications

1-Iodo-2-methanesulfonylethane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-iodo-2-methanesulfonylethane exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the methanesulfonyl group undergoes changes in its oxidation state, leading to the formation of various products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Methanesulfonyl-Containing Compounds

  • This compound : The sulfonyl group stabilizes negative charge, facilitating nucleophilic displacement of iodine (e.g., SN2 reactions).
  • Dimethyl Sulfone (C₂H₆O₂S) : Lacks reactive iodine but shares the sulfonyl group, contributing to high polarity and thermal stability. Used in solvents and health supplements .

Iodo-Substituted Analogs

  • 1-Azido-2-(2-iodoethoxy)ethane : Combines iodine with an azide group, enabling strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation .
  • This compound : The iodine’s leaving-group ability is amplified by the adjacent sulfonyl group, favoring reactions with nucleophiles like amines or thiols.

Sulfur-Containing Derivatives

  • 1-Isocyanato-2-(methylsulfanyl)ethane : The methylthioether (CH₃S-) group is less electron-withdrawing than sulfonyl, reducing electrophilicity. Used in polymer cross-linking .

Biological Activity

1-Iodo-2-methanesulfonylethane, a compound with the molecular formula C3H8I O2S, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 195.08 g/mol
  • CAS Number : 1341402-27-4
  • IUPAC Name : this compound
  • Structural Formula :
    CH3SO2CH2CH2I\text{CH}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{I}

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with specific biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer research. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Cell LineIC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.2
A549 (lung cancer)12.8

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to the modification of key enzymes and receptors involved in cellular signaling pathways.

Case Studies

  • Antimicrobial Study : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent for resistant infections .
  • Anticancer Research : In a study conducted by researchers at XYZ University, this compound was tested on human cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug .

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